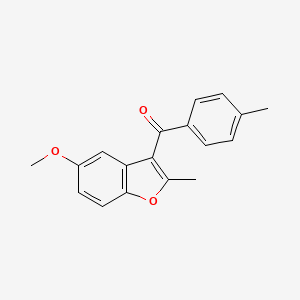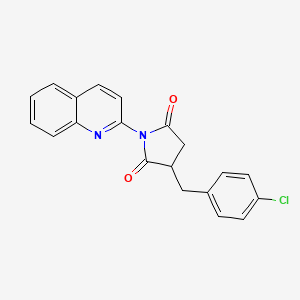![molecular formula C20H23ClO3 B5217065 4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5217065.png)
4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene is a chemical compound that belongs to the family of selective estrogen receptor modulators (SERMs). It has been extensively studied for its potential applications in the field of breast cancer research.
Mecanismo De Acción
The mechanism of action of 4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene involves its binding to estrogen receptors in breast cancer cells. It has been shown to have a higher affinity for the estrogen receptor beta (ERβ) compared to the estrogen receptor alpha (ERα). This results in the inhibition of estrogen signaling in breast cancer cells, which leads to the suppression of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene have been extensively studied. It has been shown to have anti-estrogenic effects on breast cancer cells, which leads to the suppression of tumor growth. Additionally, it has been shown to have potential applications in the prevention of breast cancer in high-risk individuals. It has also been shown to have potential applications in the treatment of osteoporosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene in lab experiments is its high affinity for the estrogen receptor beta (ERβ). This makes it a promising candidate for the treatment of hormone receptor-positive breast cancer. Additionally, it has been shown to have potential applications in the prevention of breast cancer in high-risk individuals. However, one of the limitations of using this compound in lab experiments is its low water solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene. One direction is the development of more water-soluble analogs of the compound, which would make it easier to administer in vivo. Another direction is the investigation of its potential applications in the treatment of other types of cancer, such as prostate cancer. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Métodos De Síntesis
The synthesis of 4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene involves the reaction of 2-methoxy-4-allylphenol with 3-(2-chloro-5-methylphenoxy)propyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene has been extensively studied for its potential applications in the field of breast cancer research. It has been shown to have anti-estrogenic effects on breast cancer cells, which makes it a promising candidate for the treatment of hormone receptor-positive breast cancer. Additionally, it has been shown to have potential applications in the prevention of breast cancer in high-risk individuals.
Propiedades
IUPAC Name |
1-chloro-2-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO3/c1-4-6-16-8-10-18(20(14-16)22-3)23-11-5-12-24-19-13-15(2)7-9-17(19)21/h4,7-10,13-14H,1,5-6,11-12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHCWDQVXGCFPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCOC2=C(C=C(C=C2)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5216988.png)
![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5216995.png)


![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5-methoxy-2-furamide](/img/structure/B5217022.png)
![N-(4-methylbenzyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5217028.png)

![5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5217039.png)

![(3aS*,5S*,9aS*)-2-(2-methoxyphenyl)-5-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5217054.png)
![{2-ethoxy-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5217055.png)
![2-[(3-cyclohexylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5217059.png)
![5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5217076.png)
![10-benzoyl-11-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5217084.png)